molecular formula C8H10O2 B13979411 6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol

6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol

Cat. No.: B13979411
M. Wt: 138.16 g/mol
InChI Key: OHAZHZLWVDLRGG-UHFFFAOYSA-N
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Description

6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol is a chemical compound with the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of an ethynyl group and an oxaspiro ring makes this compound particularly interesting for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol can be achieved through several methods. One common approach involves the reaction of a suitable precursor with ethynylating agents under controlled conditions. For instance, the compound can be synthesized by reacting 2-oxaspiro[3.3]heptan-6-one with ethynyl magnesium bromide in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce ethyl-substituted compounds .

Mechanism of Action

The mechanism of action of 6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities and cellular processes .

Comparison with Similar Compounds

Uniqueness: 6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

6-ethynyl-2-oxaspiro[3.3]heptan-6-ol

InChI

InChI=1S/C8H10O2/c1-2-8(9)3-7(4-8)5-10-6-7/h1,9H,3-6H2

InChI Key

OHAZHZLWVDLRGG-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CC2(C1)COC2)O

Origin of Product

United States

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